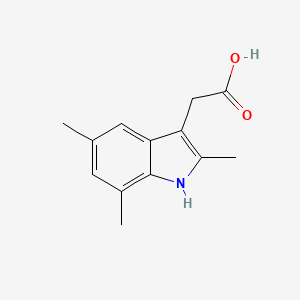

(2,5,7-trimethyl-1H-indol-3-yl)acetic acid

Descripción general

Descripción

(2,5,7-Trimethyl-1H-indol-3-yl)acetic acid is an organic compound with the molecular formula C13H15NO2. It belongs to the class of indole derivatives, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an indole ring substituted with three methyl groups at positions 2, 5, and 7, and an acetic acid moiety at position 3.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid typically involves the following steps:

Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which are crucial for maintaining the desired reaction conditions and achieving high yields.

Análisis De Reacciones Químicas

Types of Reactions: (2,5,7-Trimethyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst such as aluminum chloride.

Major Products Formed:

Oxidation: Carboxylic acids, ketones.

Reduction: Alcohols, amines.

Substitution: Halogenated, nitrated, or sulfonated indole derivatives.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block in Organic Chemistry:

- (2,5,7-trimethyl-1H-indol-3-yl)acetic acid serves as a versatile building block for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.

Biological Research

Antimicrobial Activity:

- Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains, including both Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated its effectiveness comparable to standard antibiotics .

Anticancer Properties:

- Preliminary studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. Flow cytometry analyses revealed that the compound triggers caspase activation in a dose-dependent manner, suggesting its potential as an anticancer agent .

Antiviral Effects:

- There is emerging evidence of the compound's antiviral properties, particularly against certain viral infections. Further studies are necessary to elucidate the specific mechanisms involved.

Pharmacological Applications

Therapeutic Potential:

- Ongoing research is focused on exploring the therapeutic potential of this compound for various diseases. Its interaction with specific molecular targets may lead to significant advancements in drug development .

Industrial Applications

Development of Dyes and Pigments:

- The compound is utilized in the formulation of dyes and pigments due to its stable chemical structure and vibrant color properties. This application underscores its importance in industrial chemistry.

Case Studies

Anticancer Activity Case Study:

A study demonstrated that this compound induced apoptosis in human breast cancer cell lines (MCF-7 and MDA-MB-231). Flow cytometry analysis revealed that the compound triggered caspase activation in a dose-dependent manner .

Antimicrobial Studies Case Study:

In vitro assays have shown that this compound possesses significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. Its effectiveness was comparable to standard antibiotics used in clinical settings .

Mecanismo De Acción

The mechanism of action of (2,5,7-trimethyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects.

Pathways Involved: The compound can influence signaling pathways involved in cell growth, differentiation, and apoptosis, which are crucial for its potential therapeutic effects.

Comparación Con Compuestos Similares

Indole-3-acetic acid: A naturally occurring plant hormone involved in the regulation of plant growth and development.

2,6,7-Trimethyl-1H-indol-3-yl)acetic acid: A structural isomer with similar chemical properties but different biological activities.

Uniqueness: (2,5,7-Trimethyl-1H-indol-3-yl)acetic acid is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties compared to other indole derivatives .

Actividad Biológica

(2,5,7-trimethyl-1H-indol-3-yl)acetic acid is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of the Compound

- Chemical Structure : this compound is an indole derivative characterized by a trimethyl substitution pattern on the indole ring.

- Molecular Formula : C13H15NO2

- Molecular Weight : 217.26 g/mol

As an indole-3-acetic acid derivative, this compound interacts with various cellular targets, influencing enzyme activity and cellular signaling pathways. Key mechanisms include:

- Binding Interactions : It acts as a ligand for specific receptors and enzymes, modulating their activity through binding interactions.

- Cellular Effects : The compound can influence cell signaling pathways and gene expression, leading to alterations in cellular metabolism and function.

Antioxidant Properties

Research indicates that this compound exhibits antioxidant properties. It has been shown to scavenge free radicals and reduce oxidative stress in various cell types, which is pivotal in preventing cellular damage .

Anticancer Potential

Studies have highlighted the compound's potential anticancer activity. For instance, it has been evaluated for its cytotoxic effects on cancer cell lines. In one study, it demonstrated significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin .

Neuroprotective Effects

The compound has also been investigated for neuroprotective properties. It has shown promise in protecting neuronal cells from oxidative damage and apoptosis, suggesting potential applications in neurodegenerative diseases .

Case Studies and Research Findings

- Cytotoxicity in Cancer Models :

- Antioxidant Activity Assessment :

- Neuroprotective Studies :

Comparison with Similar Compounds

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| Indole-3-acetic acid | Indole Structure | Plant growth regulator | Naturally occurring |

| 2,6,7-trimethyl-1H-indol-3-yl acetic acid | Isomer Structure | Varies | Structural isomer with distinct properties |

Propiedades

IUPAC Name |

2-(2,5,7-trimethyl-1H-indol-3-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO2/c1-7-4-8(2)13-11(5-7)10(6-12(15)16)9(3)14-13/h4-5,14H,6H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEEPPNNQZQTJMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C(=C(N2)C)CC(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378225 | |

| Record name | (2,5,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91957-25-4 | |

| Record name | (2,5,7-trimethyl-1H-indol-3-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378225 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.